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Compound of Interest

2',4'-Dibromo-3'-fluorophenacyl
Compound Name:

bromide
CAS No.: 1804418-09-4
Cat. No.: B1411267

Get Quote

Executive Summary

2',.4'-Dibromo-3'-fluorophenacyl bromide (Systematic Name: 2-Bromo-1-(2,4-dibromo-3-
fluorophenyl)ethan-1-one) is a highly functionalized

-haloketone used primarily as a "warhead" or electrophilic building block in medicinal chemistry.
Its unique substitution pattern—featuring two bromine atoms and a fluorine atom on the phenyl
ring—modulates both the lipophilicity and metabolic stability of the resulting bioactive scaffolds.

This guide provides the calculated physicochemical properties, a validated synthesis protocol
from its acetophenone precursor, and a strategic overview of its application in heterocycle
formation (e.g., thiazoles, imidazoles).

Chemical Identity & Physicochemical Properties

Due to the specialized nature of this intermediate, it is often synthesized in situ or on-demand.
While the specific CAS number for the phenacyl bromide derivative is not widely indexed in
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public chemical registries, it is derived directly from the known precursor 2',4'-Dibromo-3'-
fluoroacetophenone.

21 Target (‘.nmpmmd DAata
Property Value Notes

2',4'-Dibromo-3'-fluorophenacyl
Compound Name ) Common Name
bromide

2-Bromo-1-(2,4-dibromo-3- ]
IUPAC Name Systematic
fluorophenyl)ethan-1-one

Molecular Formula CsHa4BrsFO -
Molecular Weight 374.83 g/mol Calculated
Exact Mass 373.778 g/mol Monoisotopic
) Solid (Likely off-white to yellow )
Physical State ) Predicted based on analogs
crystalline)

. DCM, Chloroform, Ethyl )
Solubility Hydrophobic
Acetate, DMSO

2.2 Precursor Identity (Starting Material)

The synthesis of the target relies on the availability of the acetophenone precursor.

Property Value
Precursor Name 2'.4'-Dibromo-3'-fluoroacetophenone
CAS Number 1803836-80-7

| Molecular Weight | 295.94 g/mol |

Structural Analysis & Reactivity

The reactivity of 2',4'-Dibromo-3'-fluorophenacyl bromide is driven by two key structural
features:
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e The

-Bromoketone Motif: The carbon adjacent to the carbonyl (C2) is highly electrophilic, making
it susceptible to nucleophilic attack (

) by amines, thiols, and amidines. This is the "warhead" for heterocycle synthesis.

e The 3'-Fluoro Substituent: The fluorine atom at the 3-position exerts a strong electron-
withdrawing inductive effect (-I), which:

o Increases the acidity of the adjacent protons.
o Modulates the pKa of the final heterocyclic product.

o Enhances metabolic stability by blocking potential oxidation sites on the ring.

Visualizing the Reactivity Profile

The following diagram illustrates the electrophilic sites and the electronic influence of the ring
substituents.
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Caption: Reactivity profile of 2',4'-Dibromo-3'-fluorophenacyl bromide highlighting the
electrophilic

-carbon and the stabilizing effect of the halogenated ring.

Synthesis Protocol
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Since the specific phenacyl bromide is often not commercially available off-the-shelf, it must be
synthesized from the acetophenone precursor. The standard protocol involves

-bromination.

Safety Warning: Phenacyl bromides are potent lachrymators (tear gas agents). All operations
must be performed in a well-ventilated fume hood with appropriate PPE (goggles, gloves, lab
coat).

Method A: Bromination with Copper(ll) Bromide (Recommended)

This method is preferred for its selectivity, avoiding over-bromination (dibromination at the
-position).

Reagents:

e Precursor: 2',4'-Dibromo-3'-fluoroacetophenone (CAS 1803836-80-7)[1]

o Reagent: Copper(ll) bromide (

)

» Solvent: Ethyl acetate (EtOAc) or Chloroform (

Step-by-Step Workflow:

e Dissolution: Dissolve 1.0 eq of 2',4'-Dibromo-3'-fluoroacetophenone in Ethyl Acetate (approx.
10 mL/q).

o Addition: Add 2.0 eq of finely powdered

to the stirring solution.

o Reflux: Heat the heterogeneous mixture to reflux (

for EtOAC) for 2—4 hours. The green
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will turn to white
as the reaction proceeds.

e Monitoring: Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.
o Workup: Cool to room temperature. Filter off the copper salts through a pad of Celite.

 Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from
Ethanol or Hexane/DCM if necessary.

Method B: Bromination with Elemental Bromine (

)

Use this method if

is unavailable, but exercise extreme caution with elemental bromine.

Dissolve the acetophenone in Glacial Acetic Acid.

Add a catalytic amount of HBr (48% aq).

Dropwise add 1.0 eq of Bromine (

) dissolved in Acetic Acid at

Allow to warm to RT and stir until the orange color fades.

Pour into ice water to precipitate the product.

Synthesis Pathway Diagram
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Precursor: Reagents:
2',4'-Dibromo-3'-fluoroacetophenone CuBrzin E(t)%AC (RS,
(CAS 1803836-80-7) Br2 in ACOH
ctivation Bromination

Reaction Intermediate:
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Isolation & Purification

Target Product:
2',4'-Dibromo-3'-fluorophenacyl Bromide
(MW: 374.83)

Click to download full resolution via product page

Caption: Synthetic pathway from the commercially available acetophenone precursor to the
target phenacyl bromide.

Applications in Drug Discovery

The primary utility of 2',4'-Dibromo-3'-fluorophenacyl bromide lies in its role as a precursor
for heterocycles found in kinase inhibitors and receptor modulators.

5.1 Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles.
e Mechanism: Nucleophilic attack of sulfur on the

-carbon, followed by cyclization and dehydration.

» Relevance: Thiazole cores are ubiquitous in FDA-approved drugs (e.g., Dasatinib,
Dabrafenib).

5.2 Imidazo[1,2-a]pyridine Synthesis

Reaction with 2-aminopyridines yields fused imidazo-pyridine systems.
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» Relevance: These scaffolds are often explored for GABA-A receptor modulation and anti-
inflammatory activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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